molecular formula C14H22ClNO3 B2615857 {[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride CAS No. 61861-92-5

{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride

Cat. No.: B2615857
CAS No.: 61861-92-5
M. Wt: 287.78
InChI Key: PMMMOJMWJCJZGA-UHFFFAOYSA-N
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Description

The compound contains the tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs, and is second only to the phenyl ring when two-dimensional rings are included . It can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in the treatment of cancer .


Synthesis Analysis

The key starting compound in the synthesis of the target products is {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine . The reported synthesis of the latter involved the Ni/Re-catalyzed reduction, either in an autoclave or with hydrazine hydrate, of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile . This was prepared by the reaction of (3,4-dimethoxyphenyl)acetonitrile with 2,2’-dichlorodiethyl ether in toluene in the presence of sodium amide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydropyran ring system, i.e., five carbon atoms and an oxygen, being the core . The compound also contains 3,4-dimethoxyphenyl groups, which are common in many organic compounds .


Chemical Reactions Analysis

The reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate was used to synthesize ethyl 2-({[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate . This compound’s cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions gave 1-carbethoxy-substituted dihydroisoquinoline .

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)oxan-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-16-12-4-3-11(9-13(12)17-2)14(10-15)5-7-18-8-6-14;/h3-4,9H,5-8,10,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMMOJMWJCJZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)CN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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